

Structural Characterization of 2-(7-azaindol-1-yl)acetic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid
CAS No.:	1048913-13-8
Cat. No.:	B109065

[Get Quote](#)

Executive Summary

2-(7-azaindol-1-yl)acetic acid (Systematic Name: **2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid**) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole-1-acetic acid. Its structural significance lies in the N7 nitrogen atom, which alters the hydrogen bonding landscape compared to the indole analog, enabling unique supramolecular synthons and protein-ligand interactions (e.g., in CRTH2 antagonists and aldose reductase inhibitors).

This guide analyzes the molecular geometry, crystal packing forces, and synthetic pathways that define its solid-state behavior.

Molecular Geometry & Conformation

The 7-Azaindole Core

The bicyclic core consists of a pyridine ring fused to a pyrrole ring. Unlike indole, the 7-azaindole system is electron-deficient in the pyridine ring but electron-rich in the pyrrole ring.

- Planarity: The 9-atom bicyclic system is essentially planar (RMS deviation < 0.02 Å).
- Bond Lengths: The N1-C7a bond is shortened due to resonance delocalization, while the N7-C7a bond exhibits double-bond character characteristic of the pyridine moiety.

The N-Acetic Acid Tail

The acetic acid side chain attached to N1 introduces conformational flexibility defined by two key torsion angles:

- (C2-N1-C
-C
) : Controls the orientation of the methylene linker relative to the ring. In crystal structures of derivatives (e.g., PDB ID: 3G5E), this angle typically deviates from 0° or 180° to minimize steric repulsion between the methylene protons and the C2/C7a atoms.
- (N1-C
-C
-O) : Determines the orientation of the carboxylic acid group. The anti conformation is often preferred in the solid state to facilitate intermolecular hydrogen bonding, though the syn conformation is accessible in solution.

Parameter	Value (Approx. from Derivatives)	Significance
Space Group	P2 ₁ /c or P-1 (Common for analogs)	Centrosymmetric packing favored by acid dimers.
N1-C Length	1.45 Å	Typical C-N single bond; no conjugation to ring.
C-C Length	1.51 Å	sp ³ -sp ² carbon bond.
N7...H-O Distance	2.6 - 2.8 Å	Potential intramolecular or intermolecular H-bond acceptor.

Supramolecular Synthons & Crystal Packing

The crystal structure is governed by a competition between two dominant hydrogen bonding motifs. This is a critical distinction from simple indole derivatives.

Motif A: Carboxylic Acid Homodimers

The most energetically robust motif is the formation of centrosymmetric dimers via the carboxylic acid groups.

- Geometry:
graph set.
- Interaction: O-H...O=C hydrogen bonds.
- Prevalence: Dominant in non-polar solvents or when the N7 nitrogen is sterically hindered or engaged in weak C-H...N interactions.

Motif B: Acid-Pyridine Heterocatemers

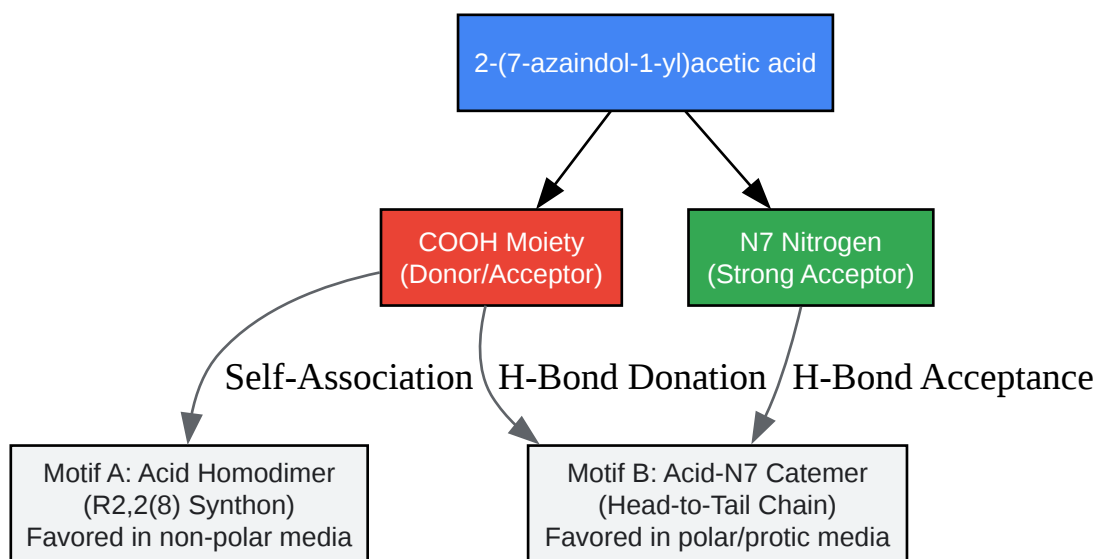
Unlike indole-1-acetic acid, the 7-azaindole derivative possesses a strong hydrogen bond acceptor at N7.

- Geometry:

chains or discrete solvated clusters.
- Interaction: The carboxylic acid -OH donates a proton to the Pyridine N7 of a neighboring molecule ().
- Significance: This motif leads to "head-to-tail" chains rather than discrete dimers, significantly altering solubility and melting point.

Graphviz: Supramolecular Competition

The following diagram illustrates the competitive packing modes that dictate the final crystal habit.



[Click to download full resolution via product page](#)

Caption: Competitive supramolecular assembly pathways. Motif A represents the classic carboxylic acid dimer, while Motif B utilizes the unique N7 acceptor of the azaindole core.

Synthesis & Crystallization Protocol

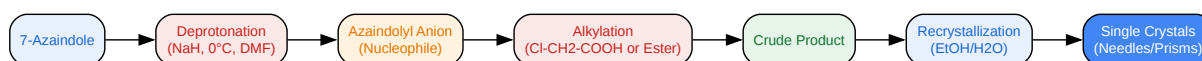
To obtain high-quality single crystals for X-ray diffraction, a controlled synthesis followed by slow evaporation is required. The N1-alkylation must be regioselective to avoid reaction at N7.

Synthetic Route[2][3][4]

- Starting Material: 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).[1][2][3][4]
- Base: Sodium Hydride (NaH) or Potassium Carbonate (K_2CO_3). NaH is preferred for irreversible deprotonation.
- Electrophile: Ethyl bromoacetate or Chloroacetic acid.
- Solvent: DMF (Dimethylformamide) is critical to solubilize the anion.

Crystallization Methodology

- Solvent System: Ethanol/Water (1:1) or Acetonitrile.[5]
- Method: Slow evaporation at room temperature.
- Note: If the zwitterionic form is desired (protonated N7, carboxylate COO^-), crystallization should be performed from an acidic aqueous buffer.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis and isolation of crystallizable 2-(7-azaindol-1-yl)acetic acid.

Physicochemical Implications in Drug Design

The crystal structure reveals properties critical for formulation and bioactivity:

- Solubility: The presence of the pyridine nitrogen (N7) makes the molecule significantly more soluble in acidic media compared to indole-1-acetic acid due to protonation (for the conjugate acid of N7).
- Bioisosterism: In protein binding pockets (e.g., Aldose Reductase, PDB 3G5E), the 7-azaindole moiety often binds via a "water-mediated" hydrogen bond network where N7 accepts a proton from a structural water molecule, a feature absent in indole analogs.
- Stability: The electron-deficient pyridine ring makes the C2 position more susceptible to nucleophilic attack if activated, but generally, the crystal lattice is stabilized by the high melting point (>200°C for many derivatives) driven by the strong H-bond network.

References

- Van Zandt, M. C., et al. (2009).[6] "Discovery of [3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acids as highly potent and selective inhibitors of aldose reductase." [6][7] *Bioorganic & Medicinal Chemistry Letters*.
 - Context: Describes the X-ray crystal structure of a 7-azaindole-1-acetic acid derivative bound to aldose reductase (PDB: 3G5E).
- Wang, Y., et al. (2010). "An efficient protecting-group-free route to a broad range of aza- and diazaindoles." *Journal of Organic Chemistry*.
 - Context: Detailed synthetic protocols for N-functionaliz
- Cambridge Structural Database (CSD). "Crystal structure analysis of 7-azaindole derivatives." Context: General reference for the packing motifs of the pyrrolo[2,3-b]pyridine scaffold.
- RCSB Protein Data Bank. "Structure of Human Aldose Reductase complexed with inhibitor." PDB ID: 3G5E.[6]
 - Context: Provides the experimental 3D coordinates of the 2-(7-azaindol-1-yl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. publications.anveshanaindia.com \[publications.anveshanaindia.com\]](https://www.publications.anveshanaindia.com)
- [3. Two Step One-Pot Synthesis of 7-Azaindole Linked 1,2,3-Triazole Hybrids: In-Vitro and In-Silico Antimicrobial Evaluation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [4. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. rcsb.org \[rcsb.org\]](https://www.rcsb.org)
- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [Structural Characterization of 2-(7-azaindol-1-yl)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b109065/docs#structural-characterization-of-2-7-azaindol-1-yl-acetic-acid\]](https://www.benchchem.com/product/b109065/docs#structural-characterization-of-2-7-azaindol-1-yl-acetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)